2-Fluoro-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated aromatic amine that features a pyridine ring substituted with both a fluoro and a trifluoromethyl group
Mechanism of Action
Target of Action
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine, a derivative of trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients Tfmp derivatives are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives suggest that these factors could play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under suitable conditions . Another approach involves the fluorination of pyridine derivatives using reagents like N-fluoropyridinium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both a fluoro and a trifluoromethyl group can enhance its stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVVVPWXVZZTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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